molecular formula C10H8Cl2N2 B1285042 4-Amino-5,7-dichloro-2-methylquinoline CAS No. 917562-03-9

4-Amino-5,7-dichloro-2-methylquinoline

Cat. No.: B1285042
CAS No.: 917562-03-9
M. Wt: 227.09 g/mol
InChI Key: WGXAEZMNZHRTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,7-dichloro-2-methylquinoline typically involves the chlorination of 2-methylquinoline followed by amination. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Amino-5,7-dichloro-2-methylquinoline is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and antimalarial activities. It is used in the development of new drugs targeting infectious diseases.

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders. Its unique structure allows for the design of molecules with specific biological activities.

Industry: this compound is utilized in the production of dyes, pigments, and agrochemicals. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Amino-5,7-dichloro-2-methylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. The compound binds to DNA and disrupts the function of essential enzymes, leading to cell death .

In antimalarial applications, it targets the heme detoxification pathway in Plasmodium parasites. By inhibiting the polymerization of heme into hemozoin, the compound causes the accumulation of toxic heme, which is lethal to the parasite .

Comparison with Similar Compounds

  • 4-Amino-5,8-dichloro-2-methylquinoline
  • 4-Amino-7,8-dichloro-2-methylquinoline
  • 4-Amino-7-chloro-2-methylquinoline
  • 5,7-Dichloro-2-methylquinoline
  • 4-Amino-5,7-dimethylquinoline

Comparison: 4-Amino-5,7-dichloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in certain biological assays and offers a different reactivity profile in chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,7-dichloro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-2-8(13)10-7(12)3-6(11)4-9(10)14-5/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXAEZMNZHRTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588915
Record name 5,7-Dichloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-03-9
Record name 5,7-Dichloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917562-03-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.